molecular formula C13H12N2O5 B15064273 2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one CAS No. 130735-71-6

2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one

Cat. No.: B15064273
CAS No.: 130735-71-6
M. Wt: 276.24 g/mol
InChI Key: FEPWPCJBBOUBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C₁₃H₁₂N₂O₅ . It belongs to the 4H-1-benzopyran-4-one (chromenone) class of compounds, which are recognized as biologically active scaffolds in medicinal chemistry research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers investigating the structure-activity relationships of kinase inhibitors will find this compound particularly valuable. Its structure features a morpholine moiety at the 2-position, a group established as a critical pharmacophore for targeting the hinge region of kinase ATP-binding sites . The nitro group at the 6-position provides a distinct electronic profile and serves as a key handle for further synthetic modification, enabling the exploration of novel chemical space and the development of proprietary research probes . This reagent is offered as a high-purity solid for use in biochemical and cellular assays. Researchers are advised to handle this product with appropriate safety precautions in a laboratory setting. For comprehensive product specifications, handling procedures, and detailed safety information, please contact our technical support team.

Properties

CAS No.

130735-71-6

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

2-morpholin-4-yl-6-nitrochromen-4-one

InChI

InChI=1S/C13H12N2O5/c16-11-8-13(14-3-5-19-6-4-14)20-12-2-1-9(15(17)18)7-10(11)12/h1-2,7-8H,3-6H2

InChI Key

FEPWPCJBBOUBEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4H-chromen-4-one with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, time, and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-Morpholino-6-nitro-4H-chromen-4-one may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various morpholino-substituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 2-morpholinyl and 6-nitro substituents differentiate it from other benzopyranones. For example:

  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (Hispidulin, CAS 1447-88-7) features hydroxyl and methoxy groups at positions 5, 6, and 7, with a 4-hydroxyphenyl group at position 2 . This flavone derivative exhibits antioxidant and anti-inflammatory activity, driven by electron-donating hydroxyl/methoxy groups. In contrast, the nitro group in the target compound may confer distinct electronic and steric properties, altering binding affinity to biological targets.

Morpholine Substituent Variations

The direct attachment of morpholine at position 2 contrasts with compounds where morpholine is linked via alkyl chains:

  • 2-(Morpholin-4-yl)ethyl-substituted quinoline-3-carboxamides (e.g., compound 16, Ki = 221 nM) showed reduced affinity compared to n-pentyl analogues, suggesting that ethyl-linked morpholine may hinder target interaction .
  • In Antibiotics (2013) , R4' substituents like -(CH2)2-(morpholin-4-yl) were explored in benzimidazoles, with activity dependent on chain length and terminal groups . This highlights the importance of substituent geometry in bioactivity.

Core Structure Modifications

  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides () share the morpholine motif but on a pyrimidine core. Such structural differences drastically alter electronic profiles and target specificity .
Table 1: Key Comparative Data
Compound Core Structure Substituents (Positions) Notable Activity/Data Source
2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one Benzopyranone 2-Morpholinyl, 6-Nitro Kinase inhibition (hypothetical) N/A
Hispidulin (1447-88-7) Flavone 2-(4-Hydroxyphenyl), 5,7-OH, 6-OMe Antioxidant, anti-inflammatory
Compound 16 (J. Med. Chem. 2007) Quinoline-3-carboxamide 2-(Morpholin-4-yl)ethyl Ki = 221 nM (CB1 receptor)
Antibiotics (2013) lead compounds Benzimidazole R4' = -(CH2)2-(morpholin-4-yl) Antimicrobial
  • Nitro Group Impact : The 6-nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., kinases). This contrasts with methoxy or hydroxyl groups in Hispidulin, which participate in hydrogen bonding .
  • Morpholine Positioning : Direct attachment at position 2 avoids the reduced affinity seen in ethyl-linked morpholine derivatives, suggesting improved target engagement .

Biological Activity

2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C_{13}H_{12}N_{2}O_{4}
  • Molecular Weight : 248.25 g/mol
  • Structure : The structure features a benzopyran moiety with a morpholine group and a nitro substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
    • Example: In vitro tests revealed that it had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging between 6.25 to 25 μg/mL, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory activity. In vivo studies suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases .
  • Anticancer Properties :
    • Preliminary studies have indicated that this compound may act as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. It is hypothesized to exert its effects through modulation of signaling pathways involved in cell growth and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme in various cellular functions including growth and survival. This inhibition may contribute to its anticancer effects .
  • Autophagy Modulation : It has been identified as an autophagy inhibitor, which may enhance the efficacy of other therapeutic agents in cancer treatment by preventing cancer cells from utilizing autophagy to survive stress conditions .

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy against multiple pathogens, demonstrating significant inhibition against C. albicans and E. coli with an MIC of approximately 12.5 μg/mL for both organisms .
  • Anti-inflammatory Research : In a controlled experiment involving animal models, the compound was administered to assess its impact on inflammatory markers such as TNF-alpha and IL-6. Results indicated a notable reduction in these markers compared to control groups, suggesting a potent anti-inflammatory effect .
  • Cancer Cell Line Study : An investigation into its anticancer properties revealed that treatment with varying concentrations led to reduced viability in MCF-7 breast cancer cells, with IC50 values indicating effectiveness at low concentrations (around 15 μM) after 48 hours of exposure .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one?

The synthesis of this compound typically involves condensation reactions between substituted chromones and morpholine derivatives. For example, analogous chromone derivatives (e.g., 2-styrylchromones) are synthesized by reacting 2-methylchromones with benzaldehyde derivatives under basic or acidic conditions, followed by nitration at the 6-position . Key steps include optimizing reaction temperature, solvent selection (e.g., DMSO or ethanol), and purification via column chromatography. Yield improvements often require iterative adjustment of stoichiometry and reaction time.

Q. How can researchers characterize the structural and crystallographic properties of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining molecular geometry and packing. For morpholine-containing heterocycles, XRD analysis has resolved bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding stability . Complementary techniques include nuclear magnetic resonance (NMR) for confirming substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols should be followed when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, general precautions for nitroaromatics and morpholine derivatives apply:

  • Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) in poorly ventilated areas.
  • Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Avoid release into drains; neutralize waste with reducing agents (e.g., sodium sulfide) to degrade nitro groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., cytotoxicity or kinase inhibition) often arise from substituent effects or assay conditions. For example:

  • Substituent analysis : Compare nitro-group positioning with analogs (e.g., 6-methoxy vs. 6-nitro derivatives) to assess electronic effects on target binding .
  • Assay standardization : Control variables such as cell line selection, incubation time, and solvent (DMSO concentration ≤0.1% to avoid off-target effects) .
  • Statistical validation : Use replicate experiments (n ≥ 3) and orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. What strategies optimize the reaction yield and purity of this compound?

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate condensation/nitration steps.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nitro-group incorporation compared to protic solvents.
  • Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How can researchers investigate the mechanism of action of this compound in kinase inhibition?

  • Enzymatic assays : Use recombinant kinases (e.g., DNA-PK or PI3K) to measure IC₅₀ values via fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Model the compound’s interaction with kinase ATP-binding pockets using software like AutoDock Vina, focusing on morpholine and nitro-group hydrogen bonding .
  • Competitive binding studies : Co-incubate with ATP analogs (e.g., ATP-γ-S) to determine inhibition modality (competitive vs. allosteric) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation .
  • Sample preparation : Extract from plasma or tissue homogenates using protein precipitation (acetonitrile) or solid-phase extraction (SPE) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on physicochemical properties (e.g., solubility, logP)?

  • Experimental determination : Measure logP via shake-flask method (octanol/water partitioning) and solubility using HPLC-UV quantification after saturation .
  • Computational prediction : Compare results with software (e.g., ACD/Labs or ChemAxon) to identify outliers and refine experimental protocols .

Q. What steps ensure reproducibility in pharmacological studies involving this compound?

  • Batch-to-batch consistency : Characterize each synthesis batch via NMR and HPLC purity checks (>95%).
  • Positive controls : Include reference inhibitors (e.g., LY294002 for PI3K assays) to validate assay conditions .

Notes for Methodological Rigor

  • Structural analogs : Cross-reference data with morpholine-containing chromones (e.g., NU7026) to infer reactivity or toxicity trends .
  • Crystallography : Deposit XRD data in public databases (e.g., Cambridge Structural Database) to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.